molecular formula C17H23N3OS B13353011 N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide

N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide

Cat. No.: B13353011
M. Wt: 317.5 g/mol
InChI Key: FGWVTZRWPWGDFA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a methylthio-substituted benzyl group, and an aminoacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide typically involves multiple steps, including the formation of the cyanocyclopentyl group and the introduction of the methylthio-substituted benzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclopentyl group can be reduced to form primary amines.

    Substitution: The aminoacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclopentyl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide

InChI

InChI=1S/C17H23N3OS/c1-20(11-14-5-7-15(22-2)8-6-14)12-16(21)19-17(13-18)9-3-4-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21)

InChI Key

FGWVTZRWPWGDFA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)SC)CC(=O)NC2(CCCC2)C#N

Origin of Product

United States

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